(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine 2hcl

Description

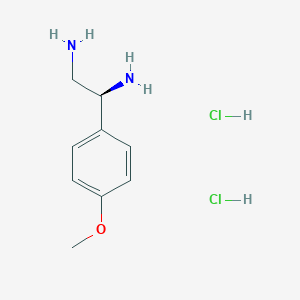

(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride is a chiral diamine derivative featuring a para-methoxyphenyl substituent at the 1-position of the ethane-1,2-diamine backbone. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The methoxy group (-OCH₃) confers electron-donating properties, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C9H16Cl2N2O |

|---|---|

Molecular Weight |

239.14 g/mol |

IUPAC Name |

(1S)-1-(4-methoxyphenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m1../s1 |

InChI Key |

OTOXJNGXESJKIW-KLQYNRQASA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CN)N.Cl.Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine 2HCl typically involves:

- Formation of a chiral imine intermediate by condensation of 4-methoxyacetophenone with a chiral amine (e.g., (S)-(-)-α-methylbenzylamine)

- Catalytic hydrogenation to reduce the imine to the corresponding chiral amine

- Conversion of the free base to the dihydrochloride salt for isolation and purification

This approach ensures high enantiomeric purity and yield.

Detailed Stepwise Preparation (Based on Patent WO2015159170A2)

| Step | Reaction Description | Reagents & Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|---|

| Step (a): Formation of Chiral Imine Intermediate | Reflux 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene with p-toluenesulfonic acid catalyst | 4-methoxyacetophenone (0.66 mol), (S)-(-)-α-methylbenzylamine (0.83 mol), p-TsOH (0.02 mol), toluene, reflux 10-12 h, Dean-Stark trap to remove water azeotropically | Imine intermediate isolated as syrup, washed with sodium carbonate and brine, dried over Na2SO4 | ~180 g crude imine |

| Step (b): Catalytic Hydrogenation | Hydrogenate imine intermediate in ethyl acetate over 10% Pd/C catalyst | 10% Pd/C (7.2 g), H2 atmosphere, 35-40°C, 10-12 h | Filtration and concentration yield crude amine | ~150 g crude amine |

| Step (c): Formation of p-Toluenesulfonic Acid Salt | Stir crude amine with p-toluenesulfonic acid in ethyl acetate, cool to crystallize salt | p-TsOH (0.70 mol), 45-50°C for 30 min, then 5-10°C for 6 h | White crystalline solid obtained | Isolated p-TsOH salt |

| Step (d): Free Base Isolation | Basify p-TsOH salt suspension with 10% NaOH, extract with methylene chloride | 10% NaOH, extraction, drying over Na2SO4 | Free base isolated as liquid | ~75 g free base |

| Step (e): Final Catalytic Hydrogenation and Salt Formation | Hydrogenate free base in methanol over Pd/C, then convert to hydrochloride salt | 10% Pd/C, H2 atmosphere, 50-55°C, 10-12 h; then add isopropanol and 14% IPA/HCl solution, crystallize from ethyl acetate | White crystalline hydrochloride salt, m.p. 178.2-180.0°C, chiral purity 100% by HPLC | ~105 g pure this compound |

Analytical and Purity Data

- Chiral Purity: 100% by HPLC

- Melting Point: 178.2–180.0 °C

- Optical Rotation: [α]25D = +79° (c = 0.25 in MeOH)

- IR (KBr): Characteristic peaks at 3006, 2837, 1613, 1586, 1518, 1478, 1250, 1232, 1158, 1034 cm⁻¹

- NMR and Mass Spectrometry: Confirm structure and molecular weight consistent with expected compound

Alternative Synthetic Routes and Notes

- Other methods involve chiral auxiliary-based synthesis starting from 4-methoxyphenylacetic acid derivatives, employing oxalyl chloride activation and subsequent chiral oxazolidinone intermediates with alkylation and reduction steps to achieve the chiral amine precursor. These methods are more complex but allow for stereochemical control at multiple steps.

- The free base is generally converted to the dihydrochloride salt to improve stability, crystallinity, and ease of handling.

- Reaction conditions such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and enantiomeric excess.

- Analytical techniques like HPLC, IR, and optical rotation measurements are essential for monitoring stereochemical purity and product identity throughout the synthesis.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4-Methoxyacetophenone |

| Chiral Amine Used | (S)-(-)-α-methylbenzylamine |

| Catalyst for Hydrogenation | 10% Pd/C |

| Solvents | Toluene, Ethyl Acetate, Methanol |

| Temperature Range | Reflux (~110°C) for imine; 35-55°C for hydrogenation |

| Reaction Time | 10-12 hours per step |

| Purification | Crystallization from ethyl acetate |

| Final Product Form | Dihydrochloride salt |

| Chiral Purity | 100% (HPLC) |

| Yield | Approx. 70-80% overall |

Research Findings and Practical Considerations

- The described synthetic route provides a robust, scalable method for producing enantiomerically pure (1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride suitable for pharmaceutical and research applications.

- The use of a chiral amine in the condensation step is critical for controlling stereochemistry and obtaining high enantiomeric excess.

- Azeotropic removal of water during imine formation drives the reaction to completion and improves yield.

- Catalytic hydrogenation under mild conditions ensures selective reduction without racemization.

- Conversion to the hydrochloride salt enhances compound stability and facilitates isolation as a crystalline solid.

- Analytical characterization confirms the identity, purity, and stereochemical integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of amines or other reduced products.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amines. Substitution reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

Pharmaceutical Development

(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride has been identified as a potential lead compound in drug discovery. Its ability to interact with specific biological targets makes it valuable for developing therapeutic agents. Research indicates that this compound can modulate enzymatic pathways and receptor activities, which may lead to therapeutic effects for various conditions such as neurological disorders and cancer.

The compound exhibits significant biological activity, acting as a ligand for various enzymes and receptors. Studies have shown that it can bind to specific targets, influencing their activity either by inhibition or activation. This property is crucial in understanding disease mechanisms and developing targeted therapies .

Mechanistic Studies

(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride is used in enzyme mechanism studies to elucidate the interactions between ligands and their targets. Its structure allows researchers to explore the effects of substituents on biological activity, providing insights into structure-activity relationships (SAR) .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethylenediamine | Simple diamine | Lacks aromatic substitution; simpler reactivity profile |

| N-(1-Naphthyl)ethylenediamine | Aromatic diamine | Contains naphthyl group; different electronic properties |

| (1S)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2HCl | Isomeric variant | Different methoxy positioning affects biological activity |

Case Study 1: Neurological Research

In a study focused on neuroprotection, (1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride was evaluated for its ability to protect neuronal cells from oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage, suggesting its potential as a neuroprotective agent .

Case Study 2: Cancer Therapeutics

Research involving this compound has also explored its efficacy in inhibiting tumor growth in vitro. In one experiment, it was found to inhibit the proliferation of cancer cell lines by modulating key signaling pathways involved in cell cycle regulation. This highlights its potential application in developing anticancer therapies .

Mechanism of Action

The mechanism of action of (1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and functional attributes of the target compound with related ethane-1,2-diamine derivatives:

Key Observations:

Crystallographic and Computational Insights

- Crystal Packing: The bis-methoxy analog () exhibits rigid, centrosymmetric crystal structures due to dual aromatic rings. In contrast, the mono-methoxy target compound may adopt less symmetric packing, affecting its melting point and stability.

- Lipophilicity : Ethyl-substituted analogs () show higher ClogP values than methoxy derivatives, indicating that the target compound’s dihydrochloride form balances hydrophilicity for drug delivery .

Biological Activity

(1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine dihydrochloride (commonly referred to as (1S)-4-Methoxyphenyl ethane-1,2-diamine 2HCl) is a derivative of ethane-1,2-diamine featuring a methoxy group on the phenyl ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in neurological and pharmacological applications.

Chemical Structure and Properties

The molecular formula for (1S)-1-(4-Methoxyphenyl)ethane-1,2-diamine 2HCl is C9H14N2O·2HCl, with a molecular weight of approximately 239.14 g/mol. The presence of the methoxy group enhances its solubility and reactivity, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2O·2HCl |

| Molecular Weight | 239.14 g/mol |

| Solubility | Soluble in water |

| Structure | Chemical Structure |

Research indicates that this compound functions primarily as a ligand for specific receptors and enzymes. Its mechanism of action involves:

- Binding to Receptors : The compound interacts with neurotransmitter receptors, potentially influencing mood regulation and cognitive functions.

- Enzyme Modulation : It may inhibit or activate specific enzymes, thereby affecting various biochemical pathways.

Neurological Effects

Studies have shown that this compound exhibits promising effects in neurological contexts. It may modulate neurotransmitter systems, which could be beneficial in treating disorders such as depression and anxiety.

Case Study : A preliminary study involving animal models demonstrated that treatment with this compound resulted in significant improvements in behavioral tests associated with mood disorders .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study : In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to reduced cell viability at certain concentrations .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Ethylenediamine | Simple diamine; lacks aromatic substitution | Minimal biological activity |

| N-(1-Naphthyl)ethylenediamine | Contains naphthyl group; different electronic properties | Moderate activity |

| (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2HCl | Different methoxy positioning affects activity | Notable effects on neurotransmitter systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.